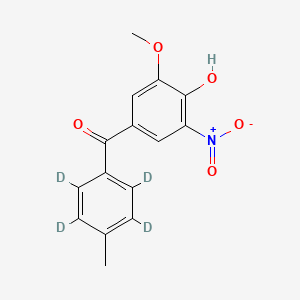

3-O-Methyltolcapone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

291.29 g/mol |

IUPAC Name |

(4-hydroxy-3-methoxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone |

InChI |

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i3D,4D,5D,6D |

InChI Key |

VCNSNEJUGBEWTA-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Methyltolcapone-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyltolcapone-d4 is the deuterium-labeled analogue of 3-O-Methyltolcapone, a principal metabolite of the therapeutic agent Tolcapone. Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of levodopa, the primary treatment for Parkinson's disease. The deuterated form, this compound, serves as an indispensable internal standard for the precise quantification of Tolcapone and its metabolites in biological matrices during pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic approach, its role in the metabolic cascade of Tolcapone, and detailed analytical methodologies for its use.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is chemically and physically similar to its unlabeled counterpart, with the key difference being the increased mass due to the presence of four deuterium atoms. This mass difference is the basis for its utility as an internal standard in mass spectrometry-based assays.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉D₄NO₅ | [1] |

| Molecular Weight | 291.29 g/mol | [2] |

| Parent Drug | Tolcapone | [3] |

| Application | Internal standard for quantification of Tolcapone and its metabolites by GC- or LC-mass spectrometry | [4] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [2] |

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Role in the Metabolism of Tolcapone

Tolcapone undergoes extensive metabolism in the body, with only about 0.5% of the parent drug excreted unchanged. The primary metabolic pathways include glucuronidation, methylation by COMT, and reduction of the nitro group. 3-O-Methylation, catalyzed by COMT, results in the formation of 3-O-Methyltolcapone. This metabolite is a significant component in plasma, particularly at later time points following Tolcapone administration, and has a longer half-life than the parent compound.

The metabolic fate of Tolcapone is depicted in the following signaling pathway:

Caption: Metabolic pathways of Tolcapone.

Pharmacokinetics of Tolcapone and 3-O-Methyltolcapone

Pharmacokinetic studies have been crucial in understanding the disposition of Tolcapone and its major metabolite, 3-O-Methyltolcapone. The use of deuterated internal standards like this compound is essential for the accuracy of these studies.

| Parameter | Tolcapone | 3-O-Methyltolcapone | Reference |

| Tmax (hours) | ~2 | Appears in plasma within 4 hours, becomes principal metabolite by 12 hours | , |

| Elimination Half-life (hours) | 2-3 | ~39 | , |

| Bioavailability | ~65% | - | |

| Protein Binding | >99.9% | - | |

| Excretion | 60% in urine, 40% in feces | - |

Experimental Protocols

The quantification of Tolcapone and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is the ideal internal standard for this application due to its similar chemical properties and distinct mass.

Sample Preparation for LC-MS/MS Analysis

A generic experimental workflow for the analysis of plasma samples is as follows:

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

LC-MS/MS Method for Simultaneous Determination

The following is a representative, though not exhaustive, protocol based on published methods for the analysis of Tolcapone and its metabolites.

5.2.1. Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Methanol (90:10 v/v) with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by re-equilibration.

-

Injection Volume: 10 µL.

5.2.2. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tolcapone: Specific precursor to product ion transition.

-

3-O-Methyltolcapone: Specific precursor to product ion transition.

-

This compound: Specific precursor to product ion transition, accounting for the mass difference due to deuterium labeling.

-

-

Source Parameters: Optimized for temperature, gas flows, and ion spray voltage.

Conclusion

This compound is a critical tool for researchers and drug development professionals working with Tolcapone. Its use as an internal standard ensures the accuracy and reliability of analytical methods required for pharmacokinetic, pharmacodynamic, and metabolic studies. A thorough understanding of its properties, its relationship to the parent drug's metabolism, and the analytical techniques in which it is employed is essential for the continued development and clinical monitoring of Tolcapone and related compounds.

References

- 1. Tolcapone | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of L-Dopa after acute and 6-week tolcapone administration in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of metabolite profiles of the catechol-O-methyl transferase inhibitor tolcapone in rat urine using LC/MS-based metabonomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-O-Methyltolcapone-d4 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 3-O-Methyltolcapone-d4. The information is intended for researchers, scientists, and drug development professionals working with tolcapone and its metabolites.

Introduction

This compound is the deuterated form of 3-O-Methyltolcapone, a primary metabolite of the drug Tolcapone. Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used in the treatment of Parkinson's disease to prolong the effects of levodopa. The deuterium-labeled analog, this compound, serves as an invaluable internal standard for the quantitative analysis of Tolcapone and its metabolites in biological matrices by mass spectrometry-based methods. Its stable isotope label ensures accurate quantification by correcting for matrix effects and variations in sample processing.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a deuterated tolyl group attached to a benzophenone core, which is further substituted with nitro, hydroxyl, and methoxy groups.

Chemical Structure:

(4-hydroxy-3-methoxy-5-nitrophenyl)(4-methylphenyl-d4)methanone

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₉D₄NO₅ | [1][2] |

| Molecular Weight | 291.29 g/mol | [3] |

| CAS Number (Unlabeled) | 134612-80-9 | [3] |

| IUPAC Name | (4-hydroxy-3-methoxy-5-nitrophenyl)(4-methyl-2,3,5,6-tetradeuteriophenyl)methanone | N/A |

| SMILES (d4) | O=C(C1=CC(OC)=C(O)C(--INVALID-LINK--=O)=C1)C2=C([2H])C([2H])=C(C)C([2H])=C2[2H] | N/A |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Solid (Assumed based on related compounds) | N/A |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [3] |

Metabolic Pathway of Tolcapone

Tolcapone is extensively metabolized in the body. The primary metabolic pathways include glucuronidation and methylation by COMT. 3-O-Methyltolcapone is formed through the COMT-mediated methylation of the 3-hydroxyl group of tolcapone. This metabolite has a significantly longer half-life than the parent drug.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 3-O-Methyltolcapone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-O-Methyltolcapone-d4, a crucial internal standard for the quantitative analysis of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone, and its primary metabolite, 3-O-Methyltolcapone. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data.

Introduction

3-O-Methyltolcapone is the principal active metabolite of Tolcapone, a therapeutic agent used in the management of Parkinson's disease. The deuterated analog, this compound, serves as an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification by mass spectrometry-based assays. The incorporation of four deuterium atoms provides a distinct mass shift, facilitating its use as an internal standard with chemical and physical properties nearly identical to the unlabeled analyte.

This guide details a multi-step synthesis beginning with a deuterated precursor, followed by the construction of the benzophenone core, and concluding with functional group modifications to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₇D₄NO₅ |

| Molecular Weight | 291.29 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. |

| Storage | Recommended storage at 2-8°C for long-term stability. |

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, beginning with a commercially available deuterated starting material to ensure high isotopic purity. A plausible synthetic pathway is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of p-Toluoyl chloride-d4

-

To a solution of p-toluic acid-d4 (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0°C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield p-toluoyl chloride-d4 as a crude product, which can be used in the next step without further purification.

Friedel-Crafts Acylation

-

Dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous DCM and cool to 0°C.

-

Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Add a solution of p-toluoyl chloride-d4 (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the deuterated 3,4-dimethoxy-4'-methylbenzophenone.

Demethylation and Nitration to form Tolcapone-d4

-

To a solution of the deuterated 3,4-dimethoxy-4'-methylbenzophenone (1.0 eq) in a suitable solvent, add a demethylating agent such as boron tribromide (BBr₃) at a low temperature.

-

After complete demethylation, carefully quench the reaction and extract the product.

-

The resulting 3,4-dihydroxy-4'-methyl-d4-benzophenone is then subjected to regioselective nitration using a nitrating agent (e.g., nitric acid in acetic acid) to introduce the nitro group at the 5-position of the catechol ring.

-

Purify the resulting Tolcapone-d4 by crystallization or column chromatography.

Selective 3-O-Methylation

-

Dissolve Tolcapone-d4 (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq).

-

Add a methylating agent, such as methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq).

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Filter off the base and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Expected Spectroscopic Data

Table 2: Expected Mass Spectrometry Data

| Technique | Expected Result |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₁₅H₈D₄NO₅ [M+H]⁺: 292.10xx. The exact mass will confirm the elemental composition and the presence of four deuterium atoms. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern should be consistent with the structure, with key fragments showing a +4 Da shift compared to the unlabeled standard. |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (on p-tolyl) | ~2.4 | ~21 |

| Aromatic (p-tolyl) | Absence of signals in the aromatic region corresponding to the deuterated positions. | Broadened signals or signals with altered multiplicity due to C-D coupling. |

| Aromatic (catechol ring) | ~7.0-7.5 | ~115-150 |

| Methoxy (O-CH₃) | ~3.9 | ~56 |

| Carbonyl (C=O) | - | ~195 |

Note: Predicted chemical shifts are based on data for the unlabeled compound and may vary slightly.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined procedures, if followed with care, should yield a high-purity product suitable for use as an internal standard in demanding analytical applications. The provided characterization data serves as a benchmark for confirming the successful synthesis and isotopic labeling of the target molecule. Researchers are advised to consult relevant safety data sheets for all chemicals used and to perform all reactions in a well-ventilated fume hood.

The Role of 3-O-Methyltolcapone-d4 as an Internal Standard in Bioanalytical Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the mechanism and application of 3-O-Methyltolcapone-d4 as an internal standard in the quantitative bioanalysis of Tolcapone and its metabolites. By leveraging the principles of stable isotope dilution mass spectrometry, this internal standard ensures high accuracy, precision, and robustness in analytical methodologies, particularly in complex biological matrices.

Introduction: The Imperative for a Reliable Internal Standard

Tolcapone is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. It is used as an adjunct therapy in the management of Parkinson's disease. Accurate quantification of Tolcapone and its primary metabolite, 3-O-Methyltolcapone, in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Bioanalytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of the results.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical physicochemical behavior allows the internal standard to effectively compensate for variations throughout the analytical process.

Core Mechanism of this compound as an Internal Standard

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its chemical structure is identical to the endogenous metabolite 3-O-Methyltolcapone, except for the replacement of four hydrogen atoms with deuterium. This subtle modification results in a mass shift of +4 Da, allowing the mass spectrometer to distinguish it from the unlabeled analyte.

During sample analysis, a known amount of this compound is added to the biological sample prior to extraction. Because of its similar chemical and physical properties, the deuterated standard experiences the same extent of loss or variability as the analyte during sample preparation, chromatography, and ionization. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate. This constant ratio is then used to accurately calculate the concentration of the analyte in the original sample.

Tolcapone Metabolism and the Significance of 3-O-Methyltolcapone

Tolcapone is primarily metabolized in the body through two main pathways: glucuronidation and methylation by COMT. The methylation of the 3-hydroxyl group of Tolcapone results in the formation of its major active metabolite, 3-O-Methyltolcapone. Understanding this metabolic pathway is essential for interpreting pharmacokinetic data and for the rational selection of an internal standard. Since 3-O-Methyltolcapone is a significant metabolite, its deuterated analog serves as an excellent internal standard not only for the quantification of Tolcapone itself but also for its methylated metabolite.

}

Figure 1: Simplified metabolic pathway of Tolcapone.

Experimental Protocol: Quantification of Tolcapone using this compound

The following is a representative experimental protocol for the quantification of Tolcapone in human plasma using this compound as an internal standard, based on established bioanalytical methods for similar compounds.

Materials and Reagents

-

Tolcapone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (with anticoagulant)

Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

}

Figure 2: Experimental workflow for the bioanalysis of Tolcapone.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C8, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Methanol (90:10, v/v) |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-3.0 min: 10% B; 3.0-4.0 min: 10% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Table 3: MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Tolcapone | 274.1 | 228.1 |

| 3-O-Methyltolcapone | 288.1 | 242.1 |

| This compound (IS) | 292.1 | 246.1 |

Note: The MRM transition for this compound is proposed based on the known fragmentation of the unlabeled compound and the +4 Da mass shift due to deuteration.

Data Analysis and Validation

The concentration of Tolcapone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations. A typical bioanalytical method validation would include the assessment of the following parameters:

-

Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy should be within ±15% (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% at the LLOQ).

-

Selectivity and Specificity: The method should be free from interferences from endogenous matrix components.

-

Matrix Effect: The ionization of the analyte should not be suppressed or enhanced by the biological matrix.

-

Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible.

-

Stability: The analyte should be stable in the biological matrix under various storage and handling conditions.

Conclusion

This compound serves as an ideal internal standard for the bioanalytical quantification of Tolcapone and its primary metabolite. Its use in conjunction with LC-MS/MS provides a highly sensitive, specific, and reliable method for pharmacokinetic and other related studies. The near-identical physicochemical properties of the deuterated standard to the analyte ensure effective compensation for analytical variability, leading to high-quality data that can be confidently used in drug development and clinical research. The detailed methodology and principles outlined in this guide provide a robust framework for the implementation of this internal standard in a research or regulated laboratory setting.

A Technical Guide to 3-O-Methyltolcapone-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-O-Methyltolcapone-d4, a deuterated metabolite of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone. This document is intended to serve as a technical resource, detailing its commercial availability, key quantitative data, relevant biological pathways, and a comprehensive experimental protocol for its application as an internal standard in mass spectrometry-based assays.

Commercial Suppliers and Quantitative Data

This compound is available from several commercial suppliers as a high-purity analytical standard. It is primarily intended for use as an internal standard in the quantification of Tolcapone and its metabolites in biological matrices. The following table summarizes key quantitative data for this compound, compiled from various suppliers.

| Parameter | Value | Source / Notes |

| Molecular Formula | C₁₅H₉D₄NO₅ | Multiple Suppliers |

| Molecular Weight | ~291.29 g/mol | Multiple Suppliers |

| Chemical Purity | ≥98% (typically by HPLC) | Clearsynth specifies 98.83% by HPLC.[1] |

| Isotopic Enrichment | ≥98% Deuterated Forms | This is a typical specification for high-quality deuterated standards. Specific batch CoA should be consulted. |

| Solubility | 10 mM in DMSO | Immunomart.[2] Solubility in other organic solvents like ethanol and DMF is expected to be good, similar to the parent compound, Tolcapone. |

| Appearance | Solid | General product descriptions. |

| Storage | -20°C for long-term storage | Recommended by most suppliers for stability. |

Metabolic Pathway of Tolcapone

3-O-Methyltolcapone is a primary metabolite of Tolcapone, formed through the action of the enzyme Catechol-O-methyltransferase (COMT), the very enzyme that Tolcapone is designed to inhibit. The metabolic fate of Tolcapone is complex, involving several enzymatic pathways. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Tolcapone in biological samples using liquid chromatography-mass spectrometry (LC-MS). The following is a detailed, representative protocol for such an analysis.

Objective:

To quantify the concentration of Tolcapone in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Tolcapone analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Procedure:

1. Preparation of Stock and Working Solutions:

-

Tolcapone Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Tolcapone and dissolve it in 1 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol.

-

Tolcapone Working Solutions (for calibration curve): Prepare a series of dilutions from the Tolcapone stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (Spiking Solution): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of, for example, 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

-

Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.

-

Add 50 µL of the appropriate calibration standard, QC, or unknown plasma sample to each tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to every tube except for the blank matrix samples.

-

Add 150 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example values - must be optimized):

-

Tolcapone: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound (IS): Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and the internal standard.

-

4. Data Analysis:

-

Integrate the peak areas for both Tolcapone and this compound for all samples.

-

Calculate the ratio of the peak area of Tolcapone to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Tolcapone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical quantitative analysis using a deuterated internal standard.

References

The Deuterium Switch: A Physicochemical Exploration of Tolcapone and Its Deuterated Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including the neurotransmitter dopamine.[1] By inhibiting COMT, tolcapone extends the therapeutic window of levodopa, a cornerstone treatment for Parkinson's disease.[2] However, the clinical use of tolcapone has been limited by concerns over its potential for hepatotoxicity.[3] This toxicity is thought to be mediated by its metabolites, particularly the amine (M1) and acetylamine (M2) derivatives, which can be oxidized to reactive quinone-imine species.[4][5]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a promising strategy in drug development to modulate pharmacokinetic and toxicological profiles. This "deuterium switch" can alter the rate of metabolic processes due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. This guide provides a detailed technical overview of the physicochemical differences between tolcapone and its putative deuterated metabolites, offering insights for researchers in drug development.

Physicochemical Properties: A Comparative Analysis

Table 1: Physicochemical Properties of Tolcapone and Estimated Properties of its Deuterated Metabolites

| Property | Tolcapone (Non-deuterated) | Deuterated Tolcapone Metabolites (Estimated) | Method of Determination |

| Molecular Weight ( g/mol ) | 273.24 | Varies based on number and position of deuterium atoms | Mass Spectrometry |

| pKa | 4.5 and 10.6 (for the two phenolic hydroxyl groups) | Slightly higher than non-deuterated counterparts (e.g., 4.53, 10.63) | Potentiometric Titration |

| logP | ~3.3 | Potentially slightly lower than non-deuterated counterparts | Shake-Flask Method |

| Aqueous Solubility | Practically insoluble in water | Expected to be very similar to non-deuterated counterparts | Thermodynamic Solubility Assay |

Note: Values for deuterated metabolites are estimations based on general deuterium isotope effects and have not been experimentally determined from the cited literature.

Acidity (pKa)

Tolcapone possesses two ionizable phenolic hydroxyl groups. The acidity of phenols is known to be slightly decreased upon deuteration of the aromatic ring, resulting in a small increase in the pKa value, typically in the order of 0.03 pKa units per deuterium atom. This is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.

Lipophilicity (logP)

The effect of deuteration on the octanol-water partition coefficient (logP) is generally small and can be difficult to predict. Some studies suggest that deuteration can lead to a slight decrease in lipophilicity due to alterations in intermolecular forces, such as van der Waals interactions. For tolcapone and its metabolites, any change in logP upon deuteration is expected to be minor.

Solubility

The aqueous solubility of a compound is influenced by a multitude of factors, including its crystal lattice energy and its interactions with the solvent. The substitution of hydrogen with deuterium is not expected to significantly alter the aqueous solubility of tolcapone or its metabolites, as the overall molecular shape and polarity remain largely unchanged.

Metabolic Pathways and the Impact of Deuteration

The primary metabolic pathways of tolcapone involve glucuronidation of the phenolic hydroxyl groups, O-methylation by COMT, and reduction of the nitro group to an amine (M1), which can be further N-acetylated to form the acetylamine metabolite (M2). The formation of M1 and M2 is of particular interest due to their suspected role in hepatotoxicity.

Deuteration at sites susceptible to metabolic attack can significantly slow down the rate of these reactions. For instance, deuteration of the methyl group on the p-tolyl ring could potentially reduce the rate of oxidative metabolism at this position. More critically, deuteration of the aromatic rings could influence the rate of reduction of the nitro group, although this is a less common application of the KIE. The primary anticipated benefit of deuteration in the context of tolcapone would be to slow the formation of the M1 and M2 metabolites, thereby potentially reducing the formation of toxic reactive intermediates.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of tolcapone and its deuterated metabolites.

Methodology:

-

Preparation of Solutions: Prepare a 1 mM solution of the test compound in a suitable co-solvent (e.g., methanol/water) to ensure solubility. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Use a 0.15 M KCl solution to maintain constant ionic strength.

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

Titration: Place a known volume (e.g., 20 mL) of the test compound solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2. Immerse the calibrated pH electrode and a magnetic stirrer. Titrate the solution with the standardized NaOH solution, recording the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of tolcapone and its deuterated metabolites.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of tolcapone and its deuterated metabolites.

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

-

Quantification: Analyze the clear filtrate or supernatant for the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of tolcapone and its deuterated metabolites in human liver microsomes.

Methodology:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM).

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Conclusion

The deuteration of tolcapone, particularly at sites susceptible to metabolism leading to the formation of its amine and acetylamine metabolites, presents a rational strategy to potentially mitigate its associated hepatotoxicity. While direct experimental data on the physicochemical properties of deuterated tolcapone metabolites is scarce, established principles of deuterium isotope effects suggest that any alterations to pKa, logP, and solubility are likely to be subtle. The most significant impact of deuteration is expected to be on the metabolic stability of the molecule, potentially leading to a reduced rate of formation of toxic metabolites. The experimental protocols outlined in this guide provide a framework for the comprehensive physicochemical and metabolic characterization of deuterated tolcapone analogs, which is a critical step in the evaluation of their potential as safer and more effective therapeutic agents for Parkinson's disease. Further research is warranted to synthesize and characterize these deuterated compounds to validate these hypotheses.

References

- 1. benchchem.com [benchchem.com]

- 2. COMT inhibition with tolcapone in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tolcapone in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of tolcapone to reactive intermediates: relevance to tolcapone liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterated drug - Wikipedia [en.wikipedia.org]

Metabolic Pathway of Tolcapone to 3-O-Methyltolcapone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the metabolic conversion of Tolcapone to its 3-O-methylated metabolite, 3-O-Methyltolcapone. The document outlines the enzymatic basis of this biotransformation, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the metabolic pathway and associated experimental workflows.

Executive Summary

Tolcapone, a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), is utilized in the management of Parkinson's disease. Its primary metabolic pathways include glucuronidation and reduction of its nitro group. A minor, yet significant, metabolic route is the 3-O-methylation of the catechol moiety to form 3-O-Methyltolcapone (3-OMT). This reaction is catalyzed by the very enzyme that Tolcapone is designed to inhibit: COMT. The formation of 3-OMT is noteworthy for its unique kinetics, as Tolcapone's dual role as both a substrate and a potent inhibitor of COMT leads to a complex pharmacokinetic profile for this metabolite. Understanding this pathway is crucial for a comprehensive grasp of Tolcapone's disposition and potential drug-drug interactions.

The Core Metabolic Pathway

The conversion of Tolcapone to 3-O-Methyltolcapone is a methylation reaction targeting the hydroxyl group at the 3-position of Tolcapone's catechol structure.

-

Enzyme: The exclusive catalyst for this reaction is Catechol-O-methyltransferase (COMT). COMT facilitates the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1] There are two isoforms of COMT: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which are capable of this catalytic activity.[2]

-

Co-factor: S-adenosyl-L-methionine (SAM) is the essential methyl group donor for the reaction.

-

Reaction: Tolcapone + SAM ---(COMT)---> 3-O-Methyltolcapone + S-adenosyl-L-homocysteine (SAH)

While this pathway is a recognized route of metabolism, it contributes to a smaller extent to the overall elimination of Tolcapone compared to glucuronidation.[3][4] The resulting metabolite, 3-O-Methyltolcapone, has a notably longer elimination half-life than the parent drug.[3] However, the formation of 3-OMT is inversely related to the dose of Tolcapone; at higher concentrations, Tolcapone's potent inhibition of COMT significantly slows down its own methylation.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Interspecies scaling of tolcapone, a new inhibitor of catechol-O-methyltransferase (COMT). Use of in vitro data from hepatocytes to predict metabolic clearance in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-O-Methyltolcapone-d4 certificate of analysis and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-O-Methyltolcapone-d4, a deuterated metabolite of Tolcapone. It is intended for use as an internal standard in analytical applications, particularly for the quantification of Tolcapone in biological matrices by mass spectrometry. This document outlines its certificate of analysis data, purity determination methodologies, and its place within the metabolic pathway of its parent compound.

Certificate of Analysis and Purity

This compound is a stable isotope-labeled compound used as a reference standard. While specific batch certificates of analysis should be obtained directly from the supplier, the following table summarizes typical quantitative data available from commercial sources.

| Parameter | Specification | Method |

| Chemical Formula | C₁₅H₉D₄NO₅ | - |

| Molecular Weight | 291.29 g/mol | - |

| Purity | ≥98% (typically ~98.83%)[1] | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | Not consistently specified | Mass Spectrometry |

| Storage Condition | 2-8°C for long-term storage[1] | - |

Note: Data is aggregated from various suppliers and may not reflect a specific batch. Always refer to the lot-specific Certificate of Analysis.

Experimental Protocols

The primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). The following is a representative protocol for such an analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by assessing the presence of impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

This compound reference standard

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution. Further dilute to a working concentration (e.g., 1 mg/mL).

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: As determined by UV-Vis scan (typically in the range of 254-320 nm)

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

-

Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

-

Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following diagram illustrates the general workflow for this analytical procedure.

Caption: HPLC Purity Analysis Workflow.

Metabolic Pathway of Tolcapone

3-O-Methyltolcapone is a metabolite of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT).[2][3] The metabolism of Tolcapone is extensive, with only a small fraction of the drug being excreted unchanged.[4] The primary metabolic route is glucuronidation. However, methylation by COMT to form 3-O-Methyltolcapone is also a significant pathway. Other minor pathways include hydroxylation and reduction of the nitro group.

The diagram below illustrates the major metabolic transformations of Tolcapone.

Caption: Major Metabolic Pathways of Tolcapone.

References

A Comprehensive Technical Guide to the Safety and Handling of Deuterated Compounds in the Laboratory

Introduction: Deuterated compounds, in which one or more hydrogen atoms are replaced by the stable, non-radioactive isotope deuterium, are powerful tools in research and pharmaceutical development.[1] Their use ranges from elucidating metabolic pathways to enhancing the pharmacokinetic profiles of drug candidates by leveraging the deuterium kinetic isotope effect (KIE).[2][3] The KIE arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This can slow a drug's metabolism, leading to a longer half-life and potentially a better safety profile by minimizing the formation of toxic metabolites.[4] While deuterium itself is non-toxic and naturally occurring, the unique properties of deuterated compounds necessitate specialized safety, handling, and disposal protocols to ensure researcher safety and maintain the chemical and isotopic integrity of these valuable materials. This guide provides an in-depth overview of best practices for researchers, scientists, and drug development professionals.

General Safety and Hazard Assessment

The foundational principle for the safe handling of a deuterated compound is to assume its chemical and toxicological properties are similar to its non-deuterated analogue. Therefore, a thorough review of the Safety Data Sheet (SDS) for the parent compound is the critical first step. While deuterium oxide (heavy water) is not classified as a hazardous substance, other deuterated materials can be hazardous. For example, Deuterium Sulfide is fatal if inhaled, similar to its hydrogen counterpart.

Personal Protective Equipment (PPE): Before handling any deuterated compound, appropriate PPE must be worn. This includes, at a minimum:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible, chemical-resistant gloves.

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.

Table 1: Hazard Summary of Common Deuterated Compounds

| Compound | Formula | Primary Hazards | Key Safety Precautions |

| Deuterium Gas | D₂ | Extremely flammable; Gas under pressure; Can cause rapid suffocation. | Keep away from heat, sparks, and open flames. Store in a well-ventilated place. Use a self-contained breathing apparatus (SCBA) if necessary. |

| Deuterium Oxide | D₂O | Not classified as a hazardous substance. | Handle in accordance with good industrial hygiene and safety practices. |

| Chloroform-d | CDCl₃ | Can become acidic over time. | Store refrigerated in the dark. Handle under an inert atmosphere to minimize decomposition. |

| Deuterium Sulfide | D₂S | Fatal if inhaled; Toxic if swallowed; Causes severe skin burns and eye damage; Very toxic to aquatic life. | Avoid all contact. Use in an explosion-proof, well-ventilated area. Wear a NIOSH/MSHA-approved respirator. |

| Sodium Deuteroxide | NaOD in D₂O | Causes severe skin burns and eye damage. | Wear appropriate PPE, including face protection. Avoid contact with metals and acids due to violent or exothermic reactions. |

The Kinetic Isotope Effect (KIE) and Its Biological Implications

The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the KIE. This effect is most pronounced when the C-H bond cleavage is the rate-determining step in a reaction. In drug metabolism, this often involves cytochrome P450 (P450) enzymes. Slowing the rate of metabolism can increase a drug's plasma half-life and reduce the production of potentially toxic metabolites.

Table 2: Typical Kinetic Isotope Effect (KIE) Values

| Bond Type | Typical kH/kD Range |

| C-H vs C-D | 6–8 |

| N-H vs N-D | 6–8 |

| O-H vs O-D | 6–8 |

| ** |

The diagram below illustrates how deuteration can favorably alter a drug's metabolic pathway. By replacing a hydrogen atom with deuterium at a metabolic "soft spot," the pathway leading to a toxic metabolite is slowed, shunting the metabolism towards a non-toxic pathway and increasing the exposure to the parent drug.

Handling and Storage Procedures

Proper handling and storage are critical to prevent chemical degradation and isotopic dilution from H-D exchange. Deuterated compounds are often hygroscopic and can be sensitive to light and temperature.

Core Principles:

-

Atmosphere Control: Handle and store compounds under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption and subsequent H-D exchange.

-

Temperature Regulation: Store compounds at reduced temperatures as recommended by the manufacturer. Refrigeration (2-8 °C) is common for short-term storage, while long-term storage often requires freezing (-20 °C or lower). Always allow containers to equilibrate to room temperature before opening to prevent condensation.

-

Light Protection: Store light-sensitive compounds in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

-

Container Integrity: Use tightly sealed vials to prevent the ingress of moisture. Single-use ampoules are ideal for minimizing contamination.

Table 3: Recommended Storage Conditions for Deuterated Compounds

| Compound Type | Storage Temperature | Atmosphere | Light Protection | Key Considerations |

| General Small Molecules (Solid) | 2-8°C or -20°C (long-term) | Inert gas recommended for sensitive compounds | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening to prevent condensation. |

| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C | Inert gas (e.g., Argon) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |

| Deuterated APIs | Per non-deuterated analogue; often 2-8°C or controlled room temperature (20-25°C) | Inert gas if susceptible to oxidation or hydrolysis | Required if photosensitive | Stability studies should follow ICH guidelines. |

The following workflow outlines the key steps for safely handling a newly received deuterated compound.

Experimental Protocols

Protocol 1: Forced Degradation (Stability) Study of a Deuterated Compound

This protocol provides a framework for assessing the stability of a deuterated compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the intrinsic stability of a deuterated compound.

Methodology:

-

Sample Preparation: Prepare stock solutions of the deuterated compound in a suitable non-reactive solvent.

-

Hydrolytic Degradation (Acid/Base):

-

Treat separate aliquots of the stock solution with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).

-

Incubate samples at a controlled temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize the solution, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and monitor over time.

-

Withdraw samples at specified time points for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven.

-

At specified time points, remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound to a controlled light source with a specific wavelength output (e.g., UV light).

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples at various time points.

-

-

Analysis: Analyze all stressed samples and controls using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to separate and quantify the parent compound from any degradants.

Protocol 2: Determination of a Primary Deuterium Kinetic Isotope Effect (1°DKIE)

This protocol describes a method to determine the 1°DKIE for a reaction where a hydron is incorporated from the solvent.

Objective: To quantify the change in reaction rate upon isotopic substitution and gain insight into the reaction mechanism.

Methodology:

-

Reaction Setup:

-

Prepare a reaction medium consisting of a 50:50 (v/v) mixture of H₂O and D₂O.

-

Ensure all other reagents are prepared and buffers are adjusted for the mixed-solvent system.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme or substrate to the H₂O/D₂O reaction mixture.

-

Allow the reaction to proceed for a predetermined time under controlled conditions (temperature, pH).

-

-

Sample Quenching and Preparation:

-

Stop the reaction using an appropriate quenching method (e.g., addition of acid, rapid freezing).

-

Isolate and purify the product of interest from the reaction mixture.

-

-

¹H NMR Analysis:

-

Dissolve the purified product in a suitable deuterated NMR solvent.

-

Acquire a high-resolution ¹H NMR spectrum.

-

-

Data Analysis and Calculation:

-

Identify the proton signal corresponding to the position where the new C-H or C-D bond was formed.

-

Carefully integrate this signal and any adjacent, well-resolved signals that can serve as an internal reference (representing 100% of the product molecules).

-

The ratio of the yields of the -H and -D labeled products provides the product deuterium isotope effect (PDIE), which can be used to determine the 1°DKIE.

-

Waste Disposal

Deuterated compound waste should be treated as hazardous chemical waste unless specifically determined to be non-hazardous. Improper disposal, such as discarding in standard trash or down the drain, can lead to environmental contamination and regulatory violations.

Disposal Guidelines:

-

Classification: Classify the waste based on the hazards of the deuterated compound and any solvents or reagents mixed with it.

-

Segregation: Do not mix incompatible waste streams. For example, chlorinated and non-chlorinated solvent waste should be kept separate.

-

Containment: Collect waste in a designated, compatible, and properly sealed container. The container must be in good condition and have a secure lid.

-

Labeling: Clearly label the waste container as "Hazardous Waste" and list all chemical constituents, including the full name of the deuterated compound(s).

-

Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

-

Disposal: Follow your institution's procedures to request a waste pickup from the environmental health and safety (EHS) department or a licensed waste disposal service.

The following diagram illustrates the logical workflow for the proper disposal of deuterated laboratory waste.

The safe handling and management of deuterated compounds are essential for protecting laboratory personnel and ensuring the quality of research data. By understanding the principle of analogous risk, leveraging the kinetic isotope effect thoughtfully, and adhering to rigorous handling, storage, and disposal protocols, researchers can confidently and safely unlock the significant potential of these powerful isotopic tools. Always prioritize safety by consulting the specific SDS, wearing appropriate PPE, and following institutional guidelines.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Tolcapone using 3-O-Methyltolcapone-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of tolcapone in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates 3-O-Methyltolcapone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.

Introduction

Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of levodopa, a primary treatment for Parkinson's disease. By inhibiting COMT, tolcapone enhances the bioavailability of levodopa in the brain. Monitoring the concentration of tolcapone in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a SIL-IS like this compound is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.

Signaling and Metabolic Pathways

Tolcapone undergoes extensive metabolism in the body. The primary metabolic pathway is glucuronidation of the 3-hydroxy group. Other significant pathways include methylation by COMT to form 3-O-methyltolcapone, oxidation of the p-methyl group on the benzophenone ring to a primary alcohol and then a carboxylic acid, and reduction of the nitro group to an amine followed by N-acetylation.[1][2] Understanding these pathways is critical for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of tolcapone in a biological matrix using LC-MS/MS with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of tolcapone. These values are based on published methodologies and serve as a reference.[3][4][5] Actual performance may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters

| Parameter | Typical Value |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Limit of Detection (LOD) | < 1 ng/mL |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 10 | < 10 | 90 - 110 |

| Medium QC | 100 | < 10 | < 10 | 90 - 110 |

| High QC | 1500 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) |

| Tolcapone | Low | > 85 |

| Tolcapone | Medium | > 85 |

| Tolcapone | High | > 85 |

| This compound | - | > 85 |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the quantification of tolcapone in human plasma.

Materials and Reagents

-

Tolcapone reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Tolcapone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tolcapone in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the tolcapone stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| MRM Transitions | |

| Tolcapone | Q1: 272.1 m/z -> Q3: 226.1 m/z (quantifier) |

| Q1: 272.1 m/z -> Q3: 183.1 m/z (qualifier) | |

| This compound | Q1: 290.3 m/z -> Q3: 243.2 m/z (quantifier) |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification

-

Integrate the peak areas for both tolcapone and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of tolcapone in the QC and unknown samples from the calibration curve.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of tolcapone in human plasma using this compound as an internal standard. The detailed protocol and performance characteristics will aid researchers, scientists, and drug development professionals in accurately assessing the pharmacokinetics of tolcapone. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality, reproducible data.

References

- 1. Metabolism and excretion of tolcapone, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolcapone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Protocol for the Bioanalysis of 3-O-Methyltolcapone-d4

Application Note

This document provides a detailed standard operating protocol (SOP) for the quantitative analysis of 3-O-Methyltolcapone in biological matrices, specifically human plasma, using 3-O-Methyltolcapone-d4 as an internal standard. The method described herein is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for bioanalytical applications.

3-O-Methyltolcapone is the major active metabolite of Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease. Monitoring the levels of 3-O-Methyltolcapone is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

This protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Tolcapone. It covers procedures for the preparation of standards, sample handling, extraction from plasma, LC-MS/MS analysis, and data processing. Adherence to this protocol will ensure reliable and reproducible quantification of 3-O-Methyltolcapone in biological samples.

Scope and Applicability

This SOP applies to the quantitative determination of 3-O-Methyltolcapone in human plasma using this compound as an internal standard (IS). The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the accurate measurement of this analyte.

Materials and Equipment

Chemicals and Reagents

-

3-O-Methyltolcapone (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes and tips

-

Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1 Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 1 mg of 3-O-Methyltolcapone and this compound into separate volumetric flasks.

-

Dissolve the compounds in methanol to a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C in amber vials.

3.1.2 Working Solutions

-

Prepare a series of working solutions of 3-O-Methyltolcapone by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike calibration standards and quality control samples.

-

Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the appropriate working solutions of 3-O-Methyltolcapone to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Spike blank human plasma with the appropriate working solutions of 3-O-Methyltolcapone to prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see section 3.4.1) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.4.1 Liquid Chromatography Conditions

| Parameter | Value |

| Column | C8, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Methanol (90:10, v/v) |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

3.4.2 Mass Spectrometry Conditions

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 3-O-Methyltolcapone | 288.3 | 257.2 | 150 |

| This compound | 292.3 | 261.2 | 150 |

Note: The molecular weight of 3-O-Methyltolcapone is 287.27 g/mol , and for this compound it is approximately 291.29 g/mol . The precursor ions correspond to the [M+H]+ adducts. The product ions are predicted based on the loss of a methyl group and the nitro group.

Data Analysis and Quantification

-

Integrate the peak areas for the analyte and internal standard for all samples.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is recommended.

-

Determine the concentration of 3-O-Methyltolcapone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The bioanalytical method should be validated according to the FDA or other relevant regulatory guidelines. The validation should assess the following parameters:

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, short-term, long-term, post-preparative) |

Diagrams

Caption: Experimental workflow for the bioanalysis of 3-O-Methyltolcapone.

Application Note: High-Throughput Quantification of 3-O-Methyltolcapone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable method for the quantitative analysis of 3-O-Methyltolcapone, a major metabolite of Tolcapone, in human plasma. The sample preparation employs a simple and efficient protein precipitation technique, making it suitable for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard, 3-O-Methyltolcapone-d4, ensures high accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for the determination of 3-O-Methyltolcapone.

Introduction

Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines. Its major metabolite, 3-O-Methyltolcapone, is a key analyte in pharmacokinetic and drug metabolism studies.[1] Accurate and precise quantification of 3-O-Methyltolcapone in plasma is crucial for understanding the disposition of Tolcapone.

This application note details a straightforward sample preparation protocol based on protein precipitation with acetonitrile, a widely used technique for the effective removal of proteins from biological fluid samples.[2] This method, coupled with the use of a deuterated internal standard and LC-MS/MS analysis, offers a sensitive and reliable approach for the bioanalysis of 3-O-Methyltolcapone in plasma.

Experimental

Materials and Reagents

-

Blank human plasma (K2-EDTA)

-

3-O-Methyltolcapone reference standard

-

This compound internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation

A validated LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer was used for the analysis.

Sample Preparation Protocol

A simple protein precipitation method is employed for the extraction of 3-O-Methyltolcapone and its deuterated internal standard from human plasma.

-